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Introduction

In the fabrication of advanced semiconductor devices, the precise and reliable patterning of
copper interconnects is a critical process. While copper offers superior conductivity and
electromigration resistance compared to aluminum, its etching presents significant challenges
due to the low volatility of its reaction byproducts in conventional plasma processes. One key
area of research and application involves the use of fluorine-based plasmas, which react with
copper to form cupric fluoride (CuF2). This document provides detailed application notes and
protocols for the use of cupric fluoride and fluorine-based chemistries in the plasma etching of
copper for semiconductor manufacturing. The primary method discussed is a two-step reactive
ion etching (RIE) process, which combines a plasma-induced conversion of copper to a copper
halide followed by a wet chemical dissolution step.

Core Applications of Cupric Fluoride Chemistry

The primary application of cupric fluoride chemistry in semiconductor manufacturing is in the
dry etching of copper films. This is particularly relevant for patterning copper interconnects, a
fundamental component of modern integrated circuits.[1] The process leverages the reaction
between fluorine radicals and energetic ions in a plasma to convert metallic copper into a
copper fluoride layer.

Key Processes:
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e Plasma Etching: The use of fluorine-containing gases, such as sulfur hexafluoride (SFs) and
carbon tetrafluoride (CFa4), in a plasma reactor to react with the copper surface.[2]

o Formation of Copper Fluoride: The reaction in the plasma environment leads to the formation
of a thin layer of cupric fluoride (CuFz) and/or cuprous fluoride (CuF) on the exposed
copper surfaces.[1][3]

o Residue Removal: Due to the low volatility of copper fluoride at standard processing
temperatures, a subsequent step is required to remove this layer and complete the etching
process.[4]

Experimental Data and Process Parameters

The following tables summarize quantitative data gathered from various experimental studies
on the plasma etching of copper using fluorine-based chemistries.

Parameter Value Gas Chemistry Source

Etch Rate 0.1 - 1.5 um/min SFe [1]

Copper Consumption 582.2 A/min (0.05822
Cl2/CFa4 (10/5 sccm) [1]

Rate pm/min)
Plasma Power 300 - 600 W Cl2/CFa [1]
Pressure 40 - 120 mTorr Cl2/CFa [1]
> 150 °C (for
Substrate N
enhanced volatility of CF4/O2 [4]
Temperature

other metal fluorides)

Table 1: Copper Etch Rates and General Process Conditions
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) Selectivity to

Material Etchant Gas Etch Rate ) Source
SiO2

SizNa SFe ~700 A/min 6:1 [5]

SizNa4 CF4 - 5:2 [5]

) Varies with %
SiO: C2F6/CHa Up to ~12 [6]
CHa
) ) ) Up to ~10

Photoresist CaFs/Hz Varies with % Hz , [7]

(SiO2/PR)

Table 2: Selectivity Data for Fluorine-Based Plasmas on Various Materials (for reference) Note:
Direct selectivity data for copper etching against common mask materials in fluorine-based
plasmas is limited in the reviewed literature. The challenge often lies in the non-volatile nature
of the copper fluoride byproduct rather than the etch rate of the mask itself.

Experimental Protocols
Protocol 1: Two-Step Reactive lon Etching of Copper

This protocol describes a common method for patterning copper films using a fluorine-
containing plasma followed by a wet etch to remove the resulting copper fluoride layer.

1. Substrate Preparation: a. Begin with a substrate coated with a copper film of the desired
thickness. b. Deposit and pattern a suitable hard mask (e.g., SiOz, SiN) or use a photoresist
mask to define the areas of copper to be etched.

2. Plasma Exposure (Copper to Copper Fluoride Conversion): a. Place the substrate in a
reactive ion etching (RIE) chamber. b. Introduce the process gases. A typical gas mixture is Clz
and CF4, often with Ar to enhance physical sputtering. For example, a flow rate of 10 sccm Clz
and 5 sccm CFa4 can be used.[1] c. Set the process pressure, for instance, to 40 mTorr.[1] d.
Apply RF power to generate the plasma. A power of 600 W is a representative value.[1] e. The
duration of the plasma exposure depends on the thickness of the copper film and the etch rate.
The goal is to convert the exposed copper to a copper halide.
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3. Wet Etch (Copper Fluoride Removal): a. After the plasma treatment, remove the substrate
from the RIE chamber. b. Immerse the substrate in a dilute hydrochloric acid (HCI) solution to
dissolve the copper fluoride/chloride layer. A typical solution is a 6:94 mixture of 35% HCI to
deionized water.[8] c. The immersion time is typically short, on the order of seconds to a few
minutes, until the copper halide residue is completely removed. d. Rinse the substrate
thoroughly with deionized water and dry with nitrogen.

4. Post-Etch Cleaning: a. In some cases, post-etch residues may remain. These can be a
mixture of copper oxides, fluorides, and fluorocarbons.[9] b. A cleaning step using a specialized
chemistry, such as a mixture of choline chloride and malonic acid, can be employed to remove

these residues.[9]

Diagrams and Visualizations
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Caption: Workflow for the two-step plasma etching of copper.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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